2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-chloro-4-ethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-14-9(6-12(15)16)7-17-11-5-8(13)3-4-10(11)14/h3-5,9H,2,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKJTUIGHCKLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(COC2=C1C=CC(=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14ClNO3
- Molecular Weight : 255.70 g/mol
- CAS Number : 2098029-47-9
Biological Activity Overview
Research has identified various biological activities associated with this compound, particularly in antimicrobial and antifungal contexts. The following sections detail specific activities and findings from recent studies.
Antimicrobial Activity
A study conducted by Kadian et al. (2012) investigated the antimicrobial properties of 1,4-benzoxazine derivatives, including this compound. The compound demonstrated significant activity against various strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| P. aeruginosa | 16 µg/mL | |
| A. niger | 25 µg/mL | |
| F. oxysporum | 30 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the chloro and ethyl groups enhances the biological activity of the compound. Modifications to the benzoxazine ring system have been shown to impact its efficacy against microbial strains significantly .
Case Studies
- Case Study on Antifungal Activity :
- Mechanism of Action :
Scientific Research Applications
Medicinal Chemistry
2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid has been explored for its potential therapeutic properties. Its structural analogs have demonstrated activity against various bacterial strains, indicating possible antibacterial applications. For instance, derivatives of benzo[b][1,4]oxazine have shown effectiveness against Escherichia coli, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. A study by Kadian et al. (2012) focused on synthesizing 1,4-benzoxazine derivatives and evaluating their efficacy against pathogenic bacteria . The findings suggest that modifications to the oxazine structure can enhance antimicrobial potency.
Pharmacological Studies
The compound's pharmacological profile is under investigation for its potential effects on various biological systems. Preliminary studies indicate it may influence neurotransmitter systems or exhibit anti-inflammatory properties, although more detailed investigations are required to elucidate these effects fully.
Synthesis and Derivative Studies
The synthesis of this compound and its derivatives is an area of active research. Researchers are exploring different synthetic pathways to optimize yield and purity while assessing the biological activity of newly synthesized compounds .
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzo[b][1,4]oxazine and assessed their antibacterial properties against common pathogens. The study found that certain modifications significantly increased the compounds' effectiveness against Staphylococcus aureus and E. coli .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related compounds in animal models. The results indicated potential anxiolytic effects, leading to further exploration of the compound's interaction with GABA receptors .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzooxazine ring significantly influences activity:
- 6-Chloro vs. 7-Chloro: 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS 26494-58-6) differs by having a chlorine atom at position 6 instead of 7 and a ketone at position 3. The 7-chloro substituent in the target compound could enhance steric hindrance or electron-withdrawing effects, modulating reactivity in synthetic or biological contexts.
Heterocyclic Modifications
Functional Group Variations
- Acetic Acid Derivatives: AZD9977 (Balcinrenone) features a 7-fluoro substituent and a carbonyl-linked benzooxazine moiety. Its structure is optimized for mineralocorticoid receptor modulation, demonstrating how substituents like fluorine and carbonyl groups enhance selectivity and potency . Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate includes a 4-chlorobenzoyl group, which introduces additional aromatic interactions. The methyl ester may improve cell permeability compared to the carboxylic acid in the target compound .
Herbicidal Activity
Pharmaceutical Potential
- AZD9977 demonstrates the therapeutic relevance of benzooxazine derivatives in cardiovascular diseases. The target compound’s ethyl group could enhance metabolic stability, while the acetic acid moiety may facilitate ionic interactions with biological targets .
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~255.7* | ~2.1 | Chloro, ethyl, carboxylic acid |
| AZD9977 | 441.4 | 3.8 | Fluoro, carbonyl, amide |
| CAS 26494-58-6 | 241.6 | 1.9 | Chloro, ketone, carboxylic acid |
*Estimated based on formula C₁₂H₁₃ClNO₃.
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from substituted 2-aminophenols, which undergo cyclization reactions with halogenated acetic acid derivatives or related reagents to form the benzoxazine core. The key steps involve:
- Formation of the benzoxazinone intermediate by reaction of 2-aminophenol derivatives with chloroacetyl chloride or ethyl bromoacetate.
- Subsequent alkylation or reduction steps to introduce the ethyl group at the 4-position.
- Hydrolysis or further functional group transformations to yield the acetic acid moiety at the 3-position of the benzoxazine ring.
Detailed Preparation Procedures
Synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones (Benzoxazinone Core)
- Starting materials: 2-aminophenols (20 mmol), potassium fluoride (50 mmol), ethyl 2-bromoacetate (20 mmol).
- Solvent: Dry N,N-dimethylformamide (DMF), 100 mL.
- Conditions: Stirring at 60°C for 6 hours.
- Workup: Removal of solvent under reduced pressure, extraction with ethyl acetate, washing with saturated NaHCO3, water, and brine, drying over Na2SO4.
- Purification: Flash column chromatography with acetone/petroleum ether.
- Outcome: Intermediates for further functionalization obtained in good yields.
Alkylation and Reduction to Introduce the Ethyl Group
- The benzoxazinone intermediate is reacted with alkyl halides such as ethyl bromoacetate in the presence of potassium carbonate and phase transfer catalysts (e.g., tetrabutylammonium iodide) in acetonitrile.
- This step introduces the ethyl substituent at the 4-position of the benzoxazine ring.
- Subsequent hydrolysis with lithium hydroxide in tetrahydrofuran (THF) converts the ester group to the corresponding acetic acid.
- Yields for these steps are typically moderate to high, with recrystallization used for purification.
Alternative Methods for Benzoxazine Ring Formation
- Reaction of 2-aminophenol with chloroacetyl chloride in refluxing methyl isobutyl ketone (MIBK) with aqueous sodium bicarbonate yields benzoxazinone intermediates in a single step.
- Reduction of nitro ethers prepared by alkylation of potassium nitrophenoxides with 2-bromoesters can also yield benzoxazinones.
- These methods provide routes to benzoxazinones substituted at the 2-position with acetic acid groups or related functionalities.
Representative Reaction Scheme and Conditions
| Step | Reactants & Reagents | Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Aminophenol + Ethyl 2-bromoacetate + KF | Stir at 60°C, 6 h | Dry DMF | ~67 | Formation of benzoxazinone intermediate |
| 2 | Benzoxazinone intermediate + Ethyl bromoacetate + K2CO3 + TBAI | Reflux, 12 h | Acetonitrile | ~70-80 | Alkylation to introduce ethyl group |
| 3 | Ester intermediate + LiOH | Reflux, 12 h | THF | ~55-60 | Hydrolysis to acetic acid derivative |
| 4 | Purification | Flash chromatography, recrystallization | Various solvents | - | Purification to obtain pure final compound |
Analytical Characterization Data
- Melting Point: Typically between 226-228 °C for the acetic acid derivative.
- Infrared Spectroscopy (IR): Characteristic peaks include broad OH stretch (~3146 cm⁻¹) for carboxylic acid, aromatic C-H (~3091 cm⁻¹), and carbonyl C=O stretches (~1683-1693 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to CH2 groups adjacent to the benzoxazine ring and aromatic protons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of the compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of 2-aminophenol with ethyl 2-bromoacetate + KF | 2-Aminophenol, ethyl 2-bromoacetate, KF, DMF | Nucleophilic substitution and cyclization | Good yields, versatile intermediates | Requires multiple steps and purification |
| Reaction with chloroacetyl chloride + NaHCO3 in MIBK | 2-Aminophenol, chloroacetyl chloride, NaHCO3 | Single-step cyclization | Simple, one-step synthesis | Moderate yields, possible side products |
| Hydrolysis of ester intermediates with LiOH in THF | Ester intermediate, LiOH, THF | Ester hydrolysis | Efficient conversion to acid | Sensitive to reaction conditions |
Q & A
Basic: What are the recommended synthetic methodologies for preparing 2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid?
The synthesis typically involves multi-step reactions, including cyclization and alkylation. For example, benzoxazine derivatives can be synthesized via condensation of substituted phenols with ethylenediamine analogs under acidic conditions, followed by alkylation to introduce the ethyl group at the 4-position . Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC or HPLC. Key intermediates should be characterized using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity before proceeding to subsequent steps .
Basic: How is the crystal structure of this compound determined, and what parameters are critical for analysis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For benzoxazine analogs, data collection at low temperatures (e.g., 153 K) minimizes thermal motion artifacts. Critical parameters include space group identification (e.g., monoclinic P2₁/c), bond lengths (C–O ≈ 1.36–1.42 Å), and dihedral angles between the benzoxazine ring and acetic acid moiety . Refinement using software like SHELXL ensures an R-factor < 0.05 for high confidence .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Personal protective equipment (PPE) is mandatory: nitrile gloves, lab coats, and ANSI-approved safety goggles. Engineering controls include fume hoods for reactions involving volatile solvents. In case of exposure, immediate decontamination (e.g., flushing eyes with water for 15 minutes) and medical consultation are advised. Waste disposal must comply with local regulations for halogenated organics .
Advanced: How can reaction mechanisms for key steps (e.g., cyclization) be experimentally validated?
Mechanistic studies often employ isotopic labeling (e.g., ¹⁸O in carbonyl groups) or trapping intermediates with nucleophiles. For cyclization, kinetic studies under varying temperatures and pH can reveal rate-determining steps. Computational tools (DFT calculations) model transition states and energy profiles, while in situ IR or Raman spectroscopy tracks bond formation/cleavage .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., overlapping NMR signals)?
Overlapping ¹H NMR signals (e.g., aromatic protons in substituted benzoxazines) can be resolved using 2D techniques like COSY, HSQC, or NOESY. Deuteration of exchangeable protons (e.g., NH) simplifies splitting patterns. For ambiguous cases, compare experimental data with simulated spectra from software like ACD/Labs or Gaussian .
Advanced: What in vitro assays are suitable for evaluating its potential bioactivity?
Receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) and enzyme inhibition studies (e.g., monoamine oxidase) are common. Cell viability assays (MTT or resazurin) assess cytotoxicity. Structural analogs with keto groups on heterocyclic rings have shown antidepressant activity, suggesting similar screening frameworks .
Advanced: Which computational approaches predict reactivity and structure-activity relationships (SAR)?
Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets (e.g., enzymes or receptors). QSAR models correlate substituent effects (e.g., chloro or ethyl groups) with activity trends .
Advanced: How can researchers address discrepancies in crystallographic data across similar compounds?
Compare unit cell parameters (e.g., a, b, c lengths) and hydrogen-bonding networks. For polymorphic forms, variable-temperature XRD or differential scanning calorimetry (DSC) identifies phase transitions. Collaborative databases like the Cambridge Structural Database (CSD) provide reference data for validation .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
Design of Experiments (DoE) identifies optimal conditions (e.g., solvent polarity, catalyst loading). Flow chemistry improves heat/mass transfer for exothermic steps. Continuous crystallization techniques (e.g., mixed-suspension mixed-product removal) enhance particle size uniformity. Purity is verified via HPLC with UV/Vis or MS detection .
Advanced: How is the compound’s stability under varying storage conditions assessed?
Forced degradation studies (heat, light, humidity) monitor decomposition via LC-MS. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. Solid-state stability is evaluated using powder XRD to detect crystallinity changes, while solution stability assesses pH-dependent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
